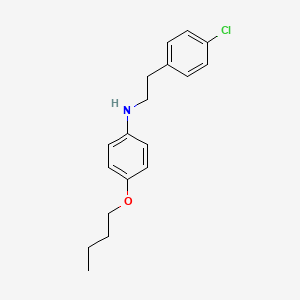![molecular formula C25H27Cl2NO2 B1385602 N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline CAS No. 1040686-69-8](/img/structure/B1385602.png)
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline
Descripción general
Descripción
“N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline” is a chemical compound used for research purposes . Its molecular formula is C25H27Cl2NO2 and it has a molecular weight of 444.39 .
Molecular Structure Analysis
The SMILES representation of the molecule isC1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl . This representation can be used to visualize the molecular structure using appropriate software. Physical And Chemical Properties Analysis
The molecular weight of this compound is 444.39 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline and its derivatives have been a subject of research due to their chemical properties and potential applications. One study focused on the synthesis, characterization, and biological activities of alkoxy benzamide derivatives, which involved coupling reactions and demonstrated anti-tuberculosis activity in certain derivatives, highlighting their potential in medical research (Bhalodiya, Patel, & Sangani, 2021).
Material Science and Electrochemical Applications
Research in material science has explored the electrochemical synthesis of novel polymers based on derivatives of aniline, which includes the compound of interest. These studies aim to develop materials with enhanced conductivity and potential applications in devices like dye-sensitized solar cells, demonstrating the compound's relevance in the development of advanced materials (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Environmental Sensing and Remediation
The compound and its related structures have been incorporated into sensor technologies for environmental monitoring, such as the development of an impedimetric label-free immunosensor for detecting 2,4-Dichlorophenoxy Acetic Acid, showcasing its utility in environmental remediation and monitoring (Fusco et al., 2017).
Organic Electronics and Electrochromism
Further applications in organic electronics are evident in the synthesis of electrochromic materials employing nitrotriphenylamine units as acceptors, where derivatives of the compound of interest serve as donors. These materials exhibit promising electrochromic properties, especially in the near-infrared region, indicating potential applications in smart windows and display technologies (Li et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2NO2/c26-21-10-15-25(24(27)19-21)30-17-5-4-16-28-22-11-13-23(14-12-22)29-18-6-9-20-7-2-1-3-8-20/h1-3,7-8,10-15,19,28H,4-6,9,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOCGVPGNWLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCCCOC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385519.png)

![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385524.png)



![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)




![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)